Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride
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Overview
Description
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride involves the reaction of piperidine derivatives with fluoroethyl compounds under specific conditions. The exact synthetic route and reaction conditions can vary, but typically involve the use of reagents such as methanesulfonic acid under reflux in methanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable and cost-effective synthetic routes that ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but typically involve binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride include other piperidine derivatives such as:
- Methyl piperidine-4-carboxylate
- 4-(2-fluoroethyl)piperidine
- Piperidine-4-carboxylate derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWERLZPNNPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)CCF.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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